

physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one

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Compound of Interest

Compound Name: 4-Methyl-3-phenylpiperazin-2-one

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An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-Methyl-3-phenylpiperazin-2-one**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of novel phenylpiperazinone scaffolds.

Introduction

4-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound belonging to the phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its derivatives have shown a wide range of biological activities, including interactions with central nervous system targets. The presence of a phenyl group and a lactam functionality within the piperazine core suggests that **4-Methyl-3-phenylpiperazin-2-one** could serve as a valuable scaffold for the development of novel therapeutic agents. This guide will delve into the known characteristics of this molecule, from its fundamental properties to its synthesis and potential for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and characteristics of **4-Methyl-3-phenylpiperazin-2-one**.

Chemical Identity

Property	Value	Source
IUPAC Name	4-Methyl-3-phenylpiperazin-2-one	--INVALID-LINK--
CAS Number	5368-20-7 (Primary), 799796-66-0	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1][2]
Molecular Weight	190.24 g/mol	[1][2]
Canonical SMILES	CN1CCN(C(=O)C1)C2=CC=C C=C2	[2]
InChI Key	GHFORXSVMFCFSN- UHFFFAOYSA-N	[2]

Physical Properties

Experimental data for the physical properties of **4-Methyl-3-phenylpiperazin-2-one**, such as melting point, boiling point, and solubility, are not readily available in the reviewed scientific literature. However, data for the closely related compound, 1-methyl-3-phenylpiperazine (which lacks the carbonyl group at the 2-position), is provided below for comparative purposes. It is crucial to note that the presence of the lactam functionality in **4-Methyl-3-phenylpiperazin-2-one** is expected to significantly influence its physical properties, likely leading to a higher melting point and different solubility profile compared to its non-oxo analogue.

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

Property	Value	Source
Melting Point	56-60 °C	[3]
Boiling Point	85 °C at 0.5 mmHg	[3]
Solubility	Soluble in water; slightly soluble in DMSO and Methanol.	[3]

Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in its initial characterization.

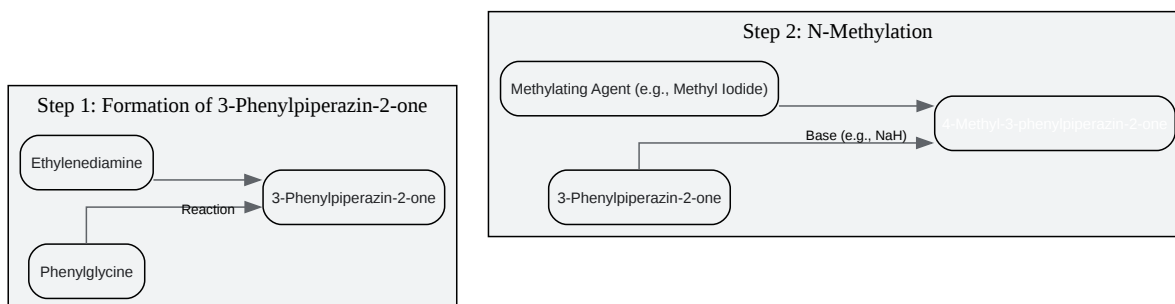
Property	Value	Source
XLogP3	0.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Synthesis and Purification

The synthesis of **4-Methyl-3-phenylpiperazin-2-one** can be approached through the N-alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the synthesis of 1-alkyl-2-oxo-3-phenylpiperazines has been described, which can be adapted for the specific methylation at the 4-position.[4]

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-methylation.



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Caption: Proposed synthetic workflow for **4-Methyl-3-phenylpiperazin-2-one**.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

- To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 30 minutes.
- Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.

Step 2: Synthesis of **4-Methyl-3-phenylpiperazin-2-one**

- To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.
- Stir the suspension at room temperature for 1 hour.
- Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure **4-Methyl-3-phenylpiperazin-2-one**.

Purification and Characterization Logic

The choice of purification by column chromatography is based on the expected polarity of the product and potential impurities. The progress of the reaction and the purity of the final compound should be assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic methods as detailed in the following section.

Structural Elucidation and Analytical Methods

Definitive structural characterization is paramount for any novel or synthesized compound. While specific experimental spectra for **4-Methyl-3-phenylpiperazin-2-one** are not available in

the public domain, this section outlines the expected spectral characteristics and provides data for a closely related compound for illustrative purposes.

Expected Spectroscopic Data

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm), and multiplets for the methylene protons of the piperazine ring.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum should display a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene carbons of the piperazine ring.
- **IR (Infrared) Spectroscopy:** The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C-N stretching bands.
- **MS (Mass Spectrometry):** The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol).

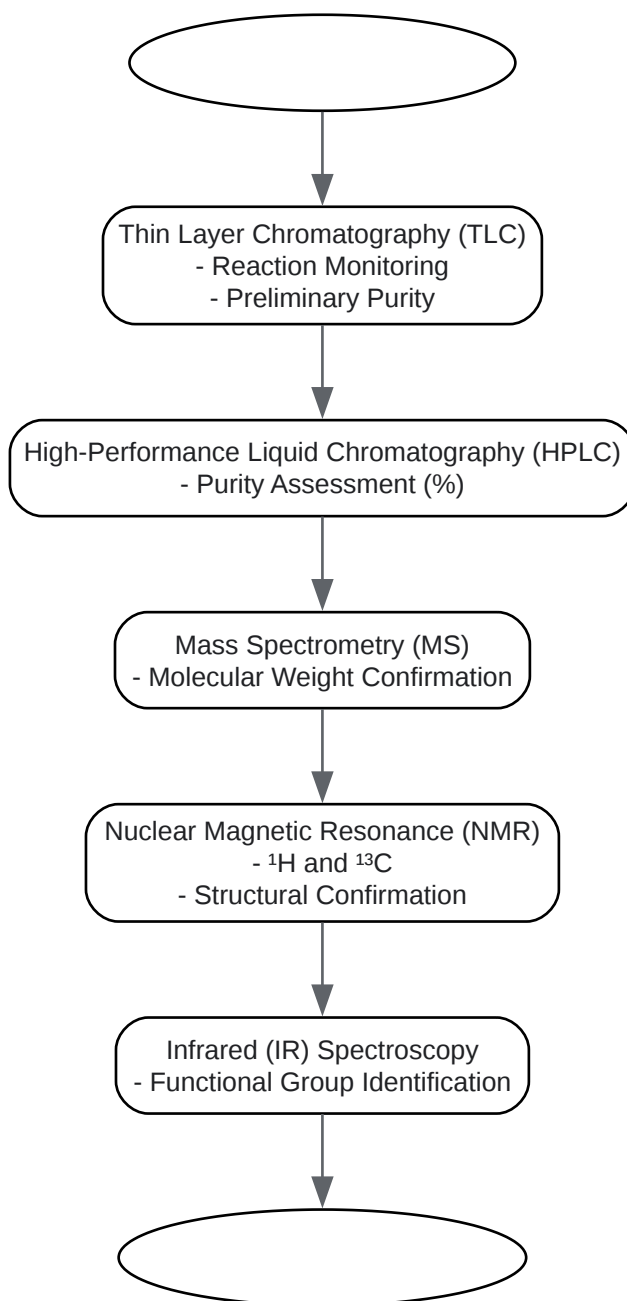
Illustrative Spectroscopic Data of a Related Compound

The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine, a structurally similar compound reported in the literature, to provide a reference for the expected spectral features.[\[4\]](#)

- **¹H NMR (300 MHz, CDCl₃)** δ: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-7.40 (m, 5H).
- **¹³C NMR (300 MHz, CDCl₃)** δ: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8, 129.3, 140.4, 168.5.
- **MS (ESI, m/z):** 205.2 [M+H]⁺.
- **IR (neat, cm⁻¹):** 3312, 2934, 2873, 1639, 1451, 752, 698.

Proposed Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized **4-Methyl-3-phenylpiperazin-2-one**.



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Caption: A typical analytical workflow for the characterization of **4-Methyl-3-phenylpiperazin-2-one**.

Potential Pharmacological Relevance and Future Directions

While no direct pharmacological studies on **4-Methyl-3-phenylpiperazin-2-one** have been reported, the broader class of phenylpiperazine derivatives is rich in biologically active compounds, suggesting potential avenues for investigation.

Central Nervous System Activity

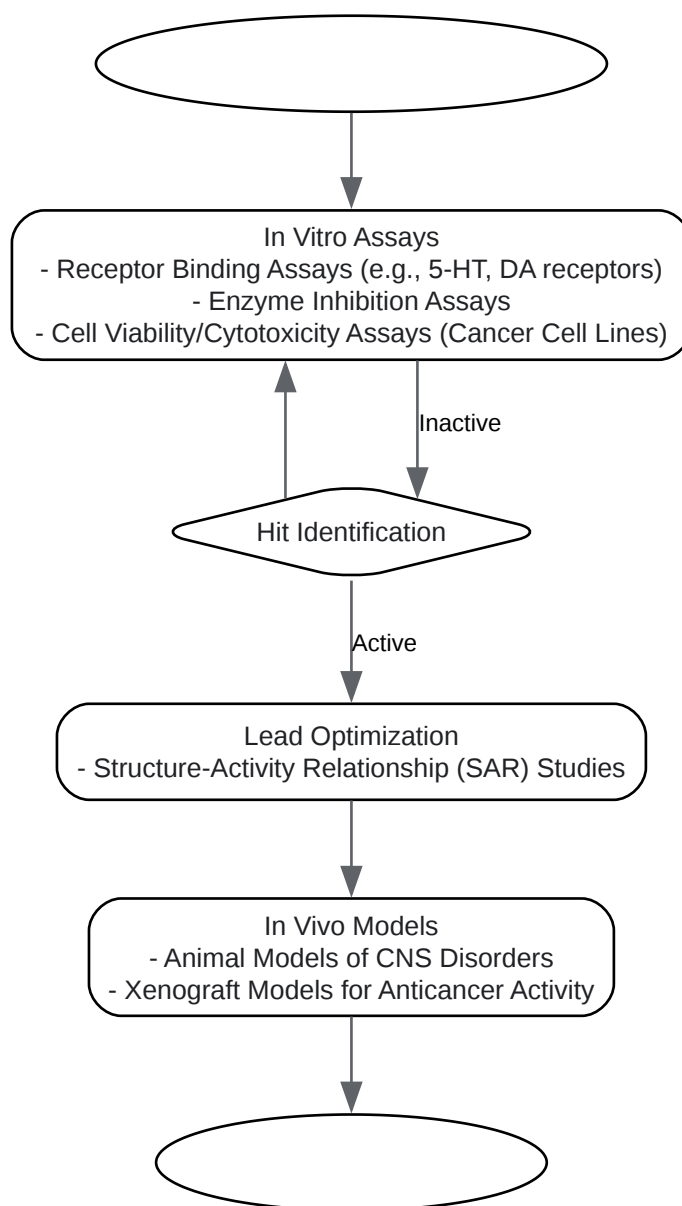
Many phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.^[1] For instance, certain substituted phenylpiperazines have been evaluated as potential antipsychotics, antidepressants, and anxiolytics. The structural features of **4-Methyl-3-phenylpiperazin-2-one** make it a candidate for screening against these and other CNS targets.

Anticancer Potential

Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.^[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of **4-Methyl-3-phenylpiperazin-2-one** against various cancer cell lines could be a fruitful area of research.

Proposed Pharmacological Screening Cascade

For researchers interested in exploring the biological activity of **4-Methyl-3-phenylpiperazin-2-one**, a tiered screening approach is recommended.



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Caption: A proposed workflow for the pharmacological evaluation of **4-Methyl-3-phenylpiperazin-2-one**.

Conclusion

4-Methyl-3-phenylpiperazin-2-one is a compound with a foundation in the well-established and pharmacologically relevant phenylpiperazine class. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, this guide provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and

a logical framework for its characterization and potential pharmacological evaluation. The structural features of this molecule present an intriguing starting point for medicinal chemists and drug discovery scientists to explore its potential in various therapeutic areas, particularly within the central nervous system and oncology. Further research is warranted to fully elucidate the properties and potential applications of this promising scaffold.

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